molecular formula C10H20ClN3 B12224118 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B12224118
M. Wt: 217.74 g/mol
InChI Key: YIZUTXCVOUMLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative supplied for scientific research. This compound has been identified as a potent inhibitor of the Glycine Transporter 1 (GlyT1), demonstrating an IC₅₀ value of 1.8 nM . GlyT1 inhibition is a key mechanism of interest for modulating neurotransmission, and this compound is a valuable tool for investigating potential therapeutic pathways for neurological disorders such as schizophrenia and depression . Beyond its neurological applications, research into structurally similar pyrazole derivatives suggests potential anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines . The compound is characterized by a molecular weight of 217.74 g/mol and a molecular formula of C₁₀H₂₀ClN₃ . Spectroscopic data, including ¹H NMR and ¹³C NMR, are available to support compound identification and purity verification . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

1-ethyl-5-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-5-13-9(4)10(7-12-13)11-6-8(2)3;/h7-8,11H,5-6H2,1-4H3;1H

InChI Key

YIZUTXCVOUMLEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC(C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with isobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine Transporter 1 Inhibition

1-Ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine has been identified as a potent GlyT1 inhibitor, with an IC$_{50}$ value of 1.8 nM. This inhibition plays a critical role in modulating neurotransmission and has implications for the treatment of various neurological disorders, including schizophrenia and depression.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various studies, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For instance, derivatives of pyrazole compounds similar to this compound have demonstrated efficacy in reducing carrageenan-induced paw edema in rats, suggesting potential use in treating inflammatory conditions .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Its structural similarity to other pyrazole derivatives that exhibit anticancer activity positions it as a promising candidate for further development in cancer therapeutics .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step synthetic routes that allow for the efficient formation of the desired compound with good yields. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's pharmacological profile. The unique combination of substituents on the pyrazole ring enhances its interaction with biological targets while maintaining favorable pharmacokinetic properties .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Notable Activity
1-Ethyl-N-(isopropyl)-5-methylpyrazol-4-amineIsopropyl instead of isobutylPotential GlyT1 inhibition
N-Isobutyl-N'-methylpyrazoleMethyl substitution at nitrogenAnticancer properties
5-Methyl-N-(n-butyl)-pyrazoleButyl substitution at nitrogenNeuroprotective effects

This table highlights how variations in structure can influence biological activity, underscoring the importance of detailed SAR studies in drug development.

Case Studies and Research Findings

Several studies have focused on the application of pyrazole derivatives, including this compound:

  • Neurological Disorders : A study demonstrated that GlyT1 inhibitors could significantly improve symptoms in animal models of schizophrenia, suggesting a pathway for future clinical applications.
  • Anti-inflammatory Effects : Research indicated that compounds similar to this pyrazole derivative effectively reduced inflammation markers in vivo, making them candidates for treating chronic inflammatory diseases .
  • Cancer Research : Investigations into the anticancer effects revealed that certain pyrazole derivatives inhibited tumor growth in vitro, warranting further exploration into their mechanisms and efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine, the following structurally related pyrazole derivatives are analyzed:

Structural and Functional Group Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound 1: Ethyl; 4: N-isobutyl; 5: Methyl C₉H₁₉N₃ (inferred) ~157.3 g/mol Amine, Alkyl groups
1-Methyl-5-nitro-1H-pyrazol-4-amine 1: Methyl; 4: Amine; 5: Nitro C₄H₆N₄O₂ 142.1 g/mol Nitro, Amine
1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine Bipyrazole with ethyl, methyl, and methylene bridges C₁₃H₂₂ClN₅ 283.8 g/mol Amine, Chlorine (unclear role)

Key Observations:

  • Substituent Effects: The target compound’s ethyl and isobutyl groups enhance lipophilicity compared to the nitro-containing analogue (CAS 89607-16-9), which is more polar due to the electron-withdrawing nitro group . This polarity difference would impact solubility; the nitro derivative likely favors polar solvents, whereas the target compound may exhibit better solubility in organic solvents.
  • Functional Group Reactivity: The amine group in the target compound enables hydrogen bonding, a critical factor in crystal packing and molecular recognition . In contrast, the nitro group in CAS 89607-16-9 may participate in resonance interactions or serve as a synthetic handle for further derivatization.

Hydrogen Bonding and Crystallographic Considerations

Hydrogen bonding patterns are pivotal in determining the solid-state properties of pyrazole derivatives. The amine group in this compound can act as both a donor and acceptor, facilitating the formation of intermolecular networks. Graph set analysis would classify these interactions (e.g., chains, rings) to predict stability and crystallinity. By comparison, the nitro group in CAS 89607-16-9 may form weaker hydrogen bonds or prioritize π-π stacking due to its planar, electron-deficient nature.

Crystallographic tools like SHELX and ORTEP-III are instrumental in resolving such structural details. However, the evidence provided lacks specific crystallographic data for these compounds, necessitating further experimental characterization.

Biological Activity

1-Ethyl-N-isobutyl-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits notable effects as a Glycine Transporter 1 (GlyT1) inhibitor and has been evaluated for its interactions with various biological targets, making it a candidate for therapeutic applications, particularly in neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${18}$N$_{4}$, with a molecular weight of approximately 234.3 g/mol. Its unique structure, characterized by the presence of an ethyl group, an isobutyl group, and a methyl substitution at the 5-position of the pyrazole ring, contributes to its biological activity.

Research indicates that this compound acts primarily as a GlyT1 inhibitor, with an impressive IC$_{50}$ value of 1.8 nM. This suggests a strong potential for treating conditions related to glycine dysregulation, such as certain neurological disorders. Additionally, the compound has shown inhibitory potency against various kinases, indicating versatility in targeting multiple biological pathways.

Glycine Transporter Inhibition

The inhibition of GlyT1 is significant for conditions like schizophrenia and other neurological disorders. By modulating glycine levels in the synaptic cleft, this compound may enhance neurotransmission and provide therapeutic benefits.

Anticancer Properties

Compounds with similar pyrazole structures have demonstrated anticancer activities. For instance, derivatives containing the 1H-pyrazole scaffold have shown efficacy against several cancer cell lines including lung, brain, and breast cancer cells . The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly impact anticancer activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
1-Ethyl-N-(isopropyl)-5-methylpyrazol-4-amineIsopropyl instead of isobutylPotential GlyT1 inhibition
N-Isobutyl-N'-methylpyrazoleMethyl substitution at nitrogenAnticancer properties
5-Methyl-N-(n-butyl)-pyrazoleButyl substitution at nitrogenNeuroprotective effects

The specificity of this compound in targeting GlyT1 while maintaining favorable pharmacokinetic properties sets it apart from other compounds in its class.

Case Study: Neurological Applications

In a study assessing the effects of various GlyT1 inhibitors on synaptic transmission, this compound was found to significantly enhance glycinergic transmission in animal models. This supports its potential use in treating disorders characterized by impaired glycine signaling .

Case Study: Anticancer Activity

Another study investigated the anticancer properties of pyrazole derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells), with IC$_{50}$ values indicating potent antiproliferative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.